molecular formula C12H18F3N3O4S2 B6982285 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide

2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6982285
M. Wt: 389.4 g/mol
InChI Key: OGQPEWVFCGGIBT-UHFFFAOYSA-N
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Description

2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of both sulfonamide and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drug candidates. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name

2-[3-(ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O4S2/c1-2-23(19,20)18-7-3-6-17-10-5-4-9(12(13,14)15)8-11(10)24(16,21)22/h4-5,8,17-18H,2-3,6-7H2,1H3,(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPEWVFCGGIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a benzene derivative to introduce a nitro group, followed by reduction to form an amine.

    Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The resulting sulfonamide is alkylated with ethylsulfonyl chloride in the presence of a base to form the ethylsulfonylamino group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonamide groups, leading to the formation of N-oxides and sulfoxides.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. These interactions can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group but lack the trifluoromethyl group.

    Trifluoromethyl Compounds: Compounds such as fluoxetine and celecoxib contain the trifluoromethyl group but differ in other structural aspects.

Uniqueness

The combination of both sulfonamide and trifluoromethyl groups in 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide makes it unique. This dual functionality enhances its pharmacokinetic properties and broadens its range of biological activities compared to compounds with only one of these groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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